7-O-Acetylneocaesalpin N

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

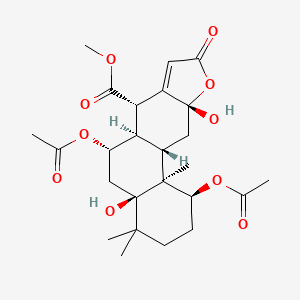

Structure

3D Structure

Properties

IUPAC Name |

methyl (1S,4aR,6S,6aR,7S,10aR,11aS,11bS)-1,6-diacetyloxy-4a,10a-dihydroxy-4,4,11b-trimethyl-9-oxo-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O10/c1-12(26)33-16-11-25(31)22(3,4)8-7-17(34-13(2)27)23(25,5)15-10-24(30)14(9-18(28)35-24)20(19(15)16)21(29)32-6/h9,15-17,19-20,30-31H,7-8,10-11H2,1-6H3/t15-,16-,17-,19-,20+,23-,24+,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQEZCEFFMHSION-PMYJFBFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC(C2(C1(C3CC4(C(=CC(=O)O4)C(C3C(C2)OC(=O)C)C(=O)OC)O)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CCC([C@]2([C@]1([C@H]3C[C@@]4(C(=CC(=O)O4)[C@H]([C@@H]3[C@H](C2)OC(=O)C)C(=O)OC)O)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

7-O-Acetylneocaesalpin N chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-O-Acetylneocaesalpin N is a naturally occurring diterpenoid compound isolated from plants of the Caesalpinia genus. This technical guide provides a comprehensive overview of its chemical structure and known properties based on available data. While specific experimental and biological data for this compound is limited in publicly accessible literature, this document summarizes its chemical identity and discusses the well-documented biological activities of related compounds from the same genus, suggesting potential areas for future research.

Chemical Structure and Properties

This compound is classified as a diterpenoid, a class of organic compounds composed of four isoprene units. Its systematic IUPAC name is (1S,4aR,6S,6aR,7S,10aR,11aS,11bS)-1,6-Bis(acetyloxy)-1,2,3,4,4a,5,6,6a,7,9,10a,11,11a,11b-tetradecahydro-4a,10a-dihydroxy-4,4,11b-trimethyl-9-oxophenanthro[3,2-b]furan-7-carboxylic acid methyl ester.

Chemical and Physical Data

| Property | Value | Source |

| CAS Number | 1309079-08-0 | |

| Molecular Formula | C₂₅H₃₄O₁₀ | |

| Molecular Weight | 494.53 g/mol | |

| IUPAC Name | (1S,4aR,6S,6aR,7S,10aR,11aS,11bS)-1,6-Bis(acetyloxy)-1,2,3,4,4a,5,6,6a,7,9,10a,11,11a,11b-tetradecahydro-4a,10a-dihydroxy-4,4,11b-trimethyl-9-oxophenanthro[3,2-b]furan-7-carboxylic acid methyl ester | |

| Chemical Class | Diterpenoid |

Spectral Data

Detailed experimental spectral data (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry) for this compound are not available in the currently indexed scientific literature. The elucidation of its structure would have relied on these techniques, but the specific data sets have not been publicly disseminated.

Biological Activity and Potential Therapeutic Applications

While direct experimental studies on the biological activity of this compound are scarce, the genus Caesalpinia is a rich source of bioactive compounds with well-documented pharmacological properties. Numerous studies on extracts and other isolated diterpenoids from Caesalpinia species have demonstrated significant anti-inflammatory and antioxidant activities. This suggests that this compound may possess similar properties, making it a candidate for further investigation in these areas.

Potential Anti-inflammatory and Antioxidant Mechanisms

The diagram below illustrates a generalized workflow for investigating the potential anti-inflammatory and antioxidant properties of a natural product like this compound, based on common methodologies used for similar compounds.

Caption: Generalized workflow for natural product bioactivity screening.

Experimental Protocols

Due to the absence of specific published studies on this compound, detailed experimental protocols for this compound cannot be provided. However, researchers interested in studying this molecule can refer to established protocols for the investigation of other natural diterpenoids. Methodologies would typically include:

-

Isolation: Chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC) for purification from Caesalpinia extracts.

-

Structural Elucidation: 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

-

Anti-inflammatory Assays: Measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, and quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or RT-qPCR.

-

Antioxidant Assays: Evaluation of free radical scavenging activity using DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), or ferric reducing antioxidant power (FRAP) assays.

Conclusion and Future Directions

This compound is a structurally defined diterpenoid from the Caesalpinia genus. While its chemical identity is established, its biological properties remain largely unexplored. The known anti-inflammatory and antioxidant activities of related compounds highlight the potential of this compound as a subject for future pharmacological research. Further studies are warranted to isolate or synthesize this compound in sufficient quantities for comprehensive biological screening and to elucidate its potential mechanisms of action and therapeutic applications. The lack of available data underscores an opportunity for novel research in the field of natural product drug discovery.

7-O-Acetylneocaesalpin N: A Technical Guide to Its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction: 7-O-Acetylneocaesalpin N is a putative cassane-type diterpenoid. While this specific compound is not explicitly detailed in currently available scientific literature, its nomenclature strongly suggests it belongs to the vast family of "neocaesalpins" and related diterpenoids isolated from plants of the Caesalpinia genus. This guide provides an in-depth overview of the likely natural sources and a comprehensive, generalized methodology for the isolation and purification of such compounds, based on established protocols for structurally similar molecules.

Natural Source

Cassane-type diterpenoids, including a variety of compounds named "neocaesalpins," are predominantly isolated from various species of the plant genus Caesalpinia (Family: Fabaceae).[1][2] These plants are widely distributed in tropical and subtropical regions and have a long history of use in traditional medicine.[2] Researchers have successfully isolated numerous cassane diterpenoids from different parts of these plants, including the seeds, roots, and aerial parts.[3][4][5][6]

Table 1: Documented Caesalpinia Species as Sources of Cassane Diterpenoids

| Species | Plant Part(s) Used for Isolation | References |

| Caesalpinia sappan | Seeds, Heartwood | [3][7][8][9][10] |

| Caesalpinia bonduc | Seed Kernels | [4] |

| Caesalpinia minax | Seeds | [11][12] |

| Caesalpinia pulcherrima | Roots, Aerial Parts, Leaves | [5][6][13] |

| Caesalpinia major | Seed Kernels | [14] |

| Caesalpinia sinensis | Seed Kernels | [15] |

| Caesalpinia benthamiana | Not specified | [1][2] |

Based on the nomenclature, Caesalpinia minax is a probable source for a compound named "neocaesalpin," as several novel neocaesalpins (S, T, U, and V) have been isolated from this species.[11]

Isolation and Purification Methodology

The isolation of cassane diterpenoids from Caesalpinia species generally follows a multi-step process involving extraction, fractionation, and chromatography. The following is a detailed, generalized protocol based on published literature for similar compounds.

Experimental Protocol: General Isolation Procedure

-

Plant Material Collection and Preparation:

-

Collect the desired plant parts (e.g., seeds, roots) of a selected Caesalpinia species.

-

Air-dry the plant material at room temperature until a constant weight is achieved.

-

Grind the dried material into a coarse powder to increase the surface area for extraction.

-

-

Extraction:

-

Macerate the powdered plant material with a suitable organic solvent. Commonly used solvents are 95% ethanol or methanol at room temperature.[8]

-

Perform the extraction exhaustively (typically 3 times) to ensure maximum recovery of the secondary metabolites.

-

Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Fractionation:

-

Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, n-butanol). This step separates compounds based on their polarity.

-

-

Chromatographic Purification:

-

Subject the fraction containing the target compounds (often the ethyl acetate fraction) to repeated column chromatography.

-

Silica Gel Column Chromatography: This is the primary method for the initial separation of compounds. A gradient elution system is typically employed, starting with a non-polar solvent system (e.g., petroleum ether/ethyl acetate) and gradually increasing the polarity.

-

Sephadex LH-20 Column Chromatography: This technique is used for further purification and separates compounds based on their molecular size. Methanol is a common eluent.[9]

-

Semi-preparative High-Performance Liquid Chromatography (HPLC): This is the final step to isolate pure compounds. A reversed-phase C18 column is often used with a mobile phase such as methanol-water or acetonitrile-water.[9]

-

-

Structure Elucidation:

-

The structure of the isolated pure compound is determined using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and formula.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure.

-

X-ray Crystallography: To determine the absolute configuration if suitable crystals can be obtained.[4]

-

-

Visualization of the Isolation Workflow

Caption: Generalized workflow for the isolation of this compound.

Biological Activities and Potential Signaling Pathways

Cassane-type diterpenoids isolated from Caesalpinia species have been reported to exhibit a wide range of biological activities, including anti-inflammatory, cytotoxic, antiplasmodial, and antimicrobial effects.[3][9][13][15][16]

Table 2: Reported Biological Activities of Cassane Diterpenoids from Caesalpinia Species

| Biological Activity | Target/Assay | Source Species | Reference |

| Cytotoxic/Anticancer | Human cancer cell lines (A549, HepG-2, MCF-7) | C. sappan, C. minax | [3][10][11] |

| Anti-inflammatory | Inhibition of NO production in LPS-stimulated macrophages | C. sinensis | [15] |

| Antiplasmodial | Plasmodium falciparum | C. sappan | [7][9] |

| Antimicrobial | S. aureus, E. coli, P. aeruginosa, B. subtilis, C. albicans | C. pulcherrima | [13] |

| α-Glucosidase Inhibition | Enzyme inhibition assay | C. pulcherrima | [6] |

The cytotoxic effects of some cassane diterpenoids have been linked to the induction of apoptosis. For instance, phanginin JA from Caesalpinia sappan was found to arrest the cell cycle in the G0/G1 phase in human non-small cell lung cancer (A549) cells.[3] This suggests a potential interaction with cell cycle regulation pathways.

Hypothetical Signaling Pathway

While the specific signaling pathway for this compound is unknown, based on the activities of related compounds, a plausible mechanism of action for its potential cytotoxic effects could involve the modulation of key proteins in the cell cycle and apoptosis pathways.

Caption: Hypothetical signaling pathway for the cytotoxic effects of this compound.

Disclaimer: The information provided on the natural source and isolation of this compound is based on methodologies used for structurally related cassane diterpenoids from the Caesalpinia genus. Further research is required to confirm the specific natural source and to optimize the isolation protocol for this particular compound. The depicted signaling pathway is hypothetical and serves as a potential starting point for mechanistic studies.

References

- 1. phcogcommn.org [phcogcommn.org]

- 2. researchgate.net [researchgate.net]

- 3. Guided Isolation of New Cytotoxic Cassane Diterpenoids from Caesalpinia sappan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New cassane-type diterpenoids from Caesalpinia bonduc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cassane diterpenoids of Caesalpinia pulcherrima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Two New Cassane Diterpenoids From the Aerial Parts of Caesalpinia pulcherrima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New Cassane Diterpenoids from Caesalpinia sappan and Their Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. mdpi.com [mdpi.com]

- 10. Cytotoxic and Pro-Apoptotic Effects of Cassane Diterpenoids from the Seeds of Caesalpinia sappan in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The new cassane-type diterpenes from Caesalpinia minax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. New furanoid diterpenes from Caesalpinia pulcherrima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cassane diterpenoid from Caesalpinia major - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Naturally occurring cassane diterpenoids (CAs) of Caesalpinia: A systematic review of its biosynthesis, chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Putative Biosynthesis of 7-O-Acetylneocaesalpin N in Caesalpinia

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cassane-type diterpenoids, a prominent class of secondary metabolites in the Caesalpinia genus, exhibit a wide array of biological activities, making their biosynthesis a subject of significant scientific interest. This document provides a detailed technical overview of the putative biosynthetic pathway of 7-O-Acetylneocaesalpin N, a specific cassane diterpene. Due to a lack of direct research on this particular molecule, this guide synthesizes information from the broader study of cassane diterpenoid biosynthesis. It outlines the probable enzymatic steps, presents relevant quantitative data from related studies, details key experimental protocols for pathway elucidation, and provides visual representations of the biochemical and experimental workflows. This guide is intended to serve as a foundational resource for researchers investigating the biosynthesis of these complex natural products for applications in drug discovery and metabolic engineering.

Introduction

The genus Caesalpinia is a rich source of structurally diverse cassane-type diterpenoids. These compounds are characterized by a furan ring fused to a rearranged abietane diterpene skeleton. Among these, neocaesalpins, such as this compound, have garnered attention for their potential pharmacological properties. Understanding the biosynthetic pathway of these molecules is crucial for their sustainable production through synthetic biology approaches and for the discovery of novel derivatives with enhanced therapeutic potential.

This technical guide delineates the proposed biosynthetic pathway of this compound, starting from the central metabolite geranylgeranyl pyrophosphate (GGPP). The pathway is divided into three main stages: the formation of the cassane scaffold, oxidative modifications, and the final acetylation step.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is hypothesized to proceed through the well-established methylerythritol phosphate (MEP) pathway, which supplies the universal diterpene precursor, GGPP. The subsequent steps involve cyclization, oxidation, and acetylation.

Stage 1: Formation of the Cassane Skeleton

The initial and defining step in cassane diterpenoid biosynthesis is the cyclization of the linear C20 precursor, GGPP. This reaction is catalyzed by a class of enzymes known as diterpene synthases (diTPSs). In the context of cassane biosynthesis, this is likely a two-step process involving a class II diTPS followed by a class I diTPS.

-

Protonation and Initial Cyclization: A class II diTPS initiates the reaction by protonating the terminal olefin of GGPP, leading to a series of cyclizations to form a bicyclic diphosphate intermediate, likely (+)-copalyl diphosphate (CPP).

-

Secondary Cyclization and Rearrangement: A class I diTPS then catalyzes the ionization of the diphosphate group from the intermediate and facilitates further cyclization and rearrangement to form the characteristic tricyclic cassane skeleton.

Stage 2: Oxidative Functionalization

Following the formation of the core cassane scaffold, a series of oxidative modifications are required to introduce the various hydroxyl groups and other functionalities observed in the final molecule. These reactions are predominantly catalyzed by cytochrome P450 monooxygenases (P450s). For this compound, this would involve hydroxylations at specific positions on the cassane ring structure.

Stage 3: Acetylation

The final step in the biosynthesis of this compound is the acetylation of the hydroxyl group at the C-7 position. This reaction is catalyzed by an acetyl-CoA-dependent O-acetyltransferase. These enzymes transfer an acetyl group from acetyl-CoA to the specific hydroxyl group of the cassane diterpene precursor.

Visual Representation of the Proposed Pathway

Caption: Proposed biosynthetic pathway of this compound from GGPP.

Quantitative Data

Direct quantitative data for the biosynthesis of this compound is not currently available in the literature. However, data from studies on related cassane diterpenoids in Caesalpinia species can provide a useful reference point for expected yields and enzyme activities.

| Compound | Plant Source | Yield (% dry weight) | Reference |

| Caesalmin B | Caesalpinia minax | 0.0012% | |

| Caesalmin C | Caesalpinia minax | 0.0025% | |

| Neocaesalpin H | Caesalpinia bonduc | Not specified | |

| Phlebophilin A | Pterolobium macropterum | 0.003% |

Note: The yields of secondary metabolites can vary significantly based on the plant's age, growing conditions, and the specific tissue harvested.

Experimental Protocols

The elucidation of a biosynthetic pathway like that of this compound involves a combination of phytochemical analysis, transcriptomics, and biochemical assays. Below are detailed methodologies for key experiments.

Protocol 1: Isolation and Structural Elucidation of Cassane Diterpenoids

-

Extraction: Air-dried and powdered plant material (e.g., roots, stems of Caesalpinia) is extracted exhaustively with a solvent such as 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Chromatographic Separation: The fraction containing the diterpenoids (typically the ethyl acetate fraction) is subjected to multiple rounds of column chromatography. Common stationary phases include silica gel, Sephadex LH-20, and ODS (octadecylsilane). Elution is performed with gradient solvent systems (e.g., hexane-ethyl acetate, chloroform-methanol).

-

Purification: Final purification of individual compounds is achieved using preparative High-Performance Liquid Chromatography (HPLC), often on a C18 column.

-

Structural Elucidation: The structure of the purified compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the connectivity of atoms and the stereochemistry of the molecule.

-

X-ray Crystallography: Provides unambiguous determination of the three-dimensional structure if suitable crystals can be obtained.

-

Protocol 2: Functional Characterization of Biosynthetic Enzymes (e.g., diTPS, P450s)

-

Transcriptome Sequencing: RNA is extracted from the relevant plant tissue, and transcriptome sequencing (RNA-seq) is performed to identify candidate genes encoding diTPSs, P450s, and acetyltransferases based on sequence homology to known enzymes.

-

Gene Cloning and Expression: Candidate genes are cloned into an expression vector (e.g., pET28a for E. coli or pYES-DEST52 for yeast). The recombinant protein is then expressed in a suitable host system.

-

Protein Purification: The expressed protein, often with a purification tag (e.g., His-tag), is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin).

-

In Vitro Enzyme Assays:

-

diTPS Assay: The purified diTPS is incubated with the substrate (GGPP) in a suitable buffer. The reaction products are extracted with a non-polar solvent (e.g., hexane) and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

-

P450 Assay: The purified P450 is typically assayed in a reconstituted system containing a cytochrome P450 reductase and a lipid environment (e.g., microsomes). The substrate (the product of the diTPS reaction) is added, and the reaction is initiated with NADPH. Products are analyzed by GC-MS or LC-MS.

-

-

In Vivo Assays: The candidate genes can be transiently expressed in a plant system like Nicotiana benthamiana along with the genes for the precursor pathway to confirm their function in a cellular environment.

Visual Representation of Experimental Workflow

Caption: Workflow for the elucidation of a natural product biosynthetic pathway.

Conclusion and Future Directions

The biosynthesis of this compound in Caesalpinia is proposed to be a multi-step process involving diterpene synthases, cytochrome P450 monooxygenases, and an O-acetyltransferase. While the general framework of cassane diterpenoid biosynthesis provides a strong foundation for this proposed pathway, further research is needed for its complete elucidation. Future work should focus on the identification and functional characterization of the specific enzymes involved through a combination of transcriptomics, proteomics, and biochemical assays. A thorough understanding of this pathway will not only advance our knowledge of plant secondary metabolism but also pave the way for the biotechnological production of these valuable compounds.

The Biological Potential of Cassane-Type Diterpenoids: A Technical Overview of Neocaesalpin Analogs

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

While direct experimental data for 7-O-Acetylneocaesalpin N remains to be published, this technical guide consolidates the existing body of research on the biological activities of closely related neocaesalpins and other cassane-type diterpenoids isolated from various Caesalpinia species. This class of natural products has demonstrated a range of promising pharmacological effects, including anticancer, anti-inflammatory, and antiplasmodial activities. This document serves as a comprehensive resource, presenting quantitative data, detailed experimental protocols, and an analysis of the implicated signaling pathways to inform future research and drug discovery efforts centered on this chemical scaffold.

Introduction

The genus Caesalpinia is a rich source of bioactive secondary metabolites, with cassane-type diterpenoids being a prominent and pharmacologically significant class of compounds.[1][2] Among these, the neocaesalpins, isolated from species such as Caesalpinia minax, have attracted scientific interest.[3] Although research on the specific molecule this compound is not yet available in the public domain, the biological activities of its structural analogs provide a strong predictive framework for its potential therapeutic applications. This whitepaper synthesizes the available data on neocaesalpins and related cassane diterpenoids to offer a detailed technical guide for researchers.

Anticancer Activity

Cassane-type diterpenoids from Caesalpinia species have been consistently reported to possess cytotoxic and antiproliferative effects against various cancer cell lines.[4]

Quantitative Data on Antiproliferative Activity

Several studies have quantified the in vitro anticancer effects of neocaesalpins and related compounds. The half-maximal inhibitory concentration (IC50) is a key metric for this activity.

| Compound | Cell Line | Activity | IC50 (µM) | Reference |

| Neocaesalpin S | HepG-2 (Liver Cancer) | Mild Antiproliferative | Not Specified | [3] |

| Neocaesalpin T | HepG-2 (Liver Cancer) | Mild Antiproliferative | Not Specified | [3] |

| Neocaesalpin U | HepG-2 (Liver Cancer) | Mild Antiproliferative | Not Specified | [3] |

| Neocaesalpin V | HepG-2 (Liver Cancer) | Mild Antiproliferative | Not Specified | [3] |

| Neocaesalpin S | MCF-7 (Breast Cancer) | Mild Antiproliferative | Not Specified | [3] |

| Neocaesalpin T | MCF-7 (Breast Cancer) | Mild Antiproliferative | Not Specified | [3] |

| Neocaesalpin U | MCF-7 (Breast Cancer) | Mild Antiproliferative | Not Specified | [3] |

| Neocaesalpin V | MCF-7 (Breast Cancer) | Mild Antiproliferative | Not Specified | [3] |

| Norcaesalpinin I | HepG-2 (Liver Cancer) | Cytotoxic | 16.4 | [4] |

| Caesalpin A | HepG-2 (Liver Cancer) | Significant Cytotoxic | 4.7 | [5] |

| Caesalpin A | MCF-7 (Breast Cancer) | Significant Cytotoxic | 2.1 | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The antiproliferative activity of these compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

-

Cell Seeding: Cancer cells (e.g., HepG-2, MCF-7) are seeded in 96-well plates at a specific density (e.g., 1 x 104 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., neocaesalpins) and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 hours).

-

MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a further 4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Implicated Signaling Pathways in Anticancer Activity

Ethanol extracts of Caesalpinia sappan, which contains related bioactive compounds, have been shown to induce apoptosis in A549 lung cancer cells by downregulating genes involved in mitochondrial function.[6][7] Furthermore, these extracts can induce cell cycle arrest at the G0/G1 phase and increase the BAX/BCL-2 protein ratio, indicating the involvement of the intrinsic apoptosis pathway.[7] In colorectal cancer cells, C. sappan extract has been shown to modulate the STAT3 and AKT signaling pathways.[8]

Anti-inflammatory Activity

Compounds isolated from Caesalpinia species have demonstrated significant anti-inflammatory properties.[9][10] This activity is often attributed to the inhibition of key inflammatory mediators.

Quantitative Data on Anti-inflammatory Effects

The inhibitory effects on the production of nitric oxide (NO) and pro-inflammatory cytokines are common benchmarks for anti-inflammatory activity.

| Compound/Extract | Cell Line | Target | Inhibition | Reference |

| Brazilin | RAW264.7 Macrophages | NO Production | Significant | [11] |

| Brazilin | RAW264.7 Macrophages | PGE2 Production | Significant | [9] |

| Brazilin | RAW264.7 Macrophages | TNF-α Production | Significant | [9] |

| Sappanol | LPS-stimulated Macrophages | IL-6 Secretion | Significant | [10] |

| Sappanol | LPS-stimulated Macrophages | TNF-α Secretion | Significant | [10] |

| Episappanol | LPS-stimulated Macrophages | IL-6 Secretion | Significant | [10] |

| Episappanol | LPS-stimulated Macrophages | TNF-α Secretion | Significant | [10] |

| Brazilin | IL-1β-stimulated Chondrocytes | IL-6 Secretion | Significant | [10] |

| Brazilin | IL-1β-stimulated Chondrocytes | TNF-α Secretion | Significant | [10] |

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) is a standard in vitro model for assessing anti-inflammatory activity.

Principle: The Griess assay is a colorimetric method that detects the presence of nitrite (NO2-), a stable and nonvolatile breakdown product of NO. In the presence of the Griess reagent, nitrite forms a purple azo dye, the absorbance of which is proportional to the nitrite concentration.

Methodology:

-

Cell Culture and Stimulation: Macrophages are cultured in 96-well plates and stimulated with LPS (e.g., 1 µg/mL) in the presence or absence of the test compounds for a specified time (e.g., 24 hours).

-

Supernatant Collection: After incubation, the cell culture supernatant is collected.

-

Griess Reaction: An equal volume of the supernatant is mixed with the Griess reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic solution).

-

Incubation: The mixture is incubated at room temperature for a short period (e.g., 10-15 minutes) to allow for color development.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured at approximately 540 nm using a microplate reader.

-

Quantification: The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

Implicated Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of compounds from Caesalpinia are often mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[12] NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes, including those for iNOS (inducible nitric oxide synthase), COX-2 (cyclooxygenase-2), and cytokines like TNF-α and IL-6.

Other Biological Activities

Beyond anticancer and anti-inflammatory effects, cassane-type diterpenoids from Caesalpinia have shown potential in other therapeutic areas.

-

Antiplasmodial Activity: Several cassane diterpenes have demonstrated activity against Plasmodium falciparum, the parasite responsible for malaria.[13] For instance, caesalsappanins G and H exhibited IC50 values of 0.78 µM and 0.52 µM, respectively.[13]

-

Antibacterial Activity: Extracts from Caesalpinia sappan have shown inhibitory effects against various foodborne pathogens, including Staphylococcus aureus and Escherichia coli.[14]

Conclusion and Future Directions

The available evidence strongly suggests that neocaesalpins and related cassane-type diterpenoids from the Caesalpinia genus are a promising class of natural products with significant therapeutic potential, particularly in the areas of oncology and inflammatory diseases. While direct data on this compound is currently absent from the literature, the consistent bioactivity profile of its close structural analogs warrants its investigation.

Future research should focus on the isolation or synthesis of this compound to enable a thorough evaluation of its biological activities. Head-to-head comparisons with other neocaesalpins would elucidate the structure-activity relationships and the role of the 7-O-acetyl group. Furthermore, in-depth mechanistic studies are required to fully understand the molecular targets and signaling pathways modulated by these compounds, which will be crucial for their potential development as novel therapeutic agents.

References

- 1. The Genus Caesalpinia L. (Caesalpiniaceae): Phytochemical and Pharmacological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Genus Caesalpinia L. (Caesalpiniaceae): Phytochemical and Pharmacological Characteristics [mdpi.com]

- 3. The new cassane-type diterpenes from Caesalpinia minax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jmp.ir [jmp.ir]

- 5. researchgate.net [researchgate.net]

- 6. Anticancer activity of Caesalpinia sappan by downregulating mitochondrial genes in A549 lung cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer activity of Caesalpinia sappan by downregulating mitochondrial genes in A549 lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Anti-inflammatory activity of an ethanolic Caesalpinia sappan extract in human chondrocytes and macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Compounds from Caesalpinia sappan with anti-inflammatory properties in macrophages and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Unlocking the therapeutic mechanism of Caesalpinia sappan: a comprehensive review of its antioxidant and anti-cancer properties, ethnopharmacology, and phytochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New cassane-type diterpenoids from kernels of Caesalpinia bonduc (Linn.) Roxb. and their inhibitory activities on phosphodiesterase (PDE) and nuclear factor-kappa B (NF-κB) expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Antibacterial Activity against Foodborne Pathogens and Inhibitory Effect on Anti-Inflammatory Mediators’ Production of Brazilin-Enriched Extract from Caesalpinia sappan Linn - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of 7-O-Acetylneocaesalpin N: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available scientific information on 7-O-Acetylneocaesalpin N and related compounds. Direct biological activity data for this compound is not presently available in the public domain. The therapeutic potential discussed herein is largely inferred from studies on structurally similar compounds isolated from the same plant genus.

Introduction

This compound is a diterpenoid natural product isolated from the seeds of Caesalpinia minax Hance.[1] It belongs to the cassane-type diterpenoid family, a class of compounds known for a wide range of biological activities. The chemical formula for this compound is C₂₅H₃₄O₁₀. While specific therapeutic applications for this particular compound are still under investigation, the broader family of cassane diterpenoids from Caesalpinia species has demonstrated significant potential in several key therapeutic areas, including anti-inflammatory, cytotoxic, and metabolic disorder applications. This guide provides an in-depth overview of the therapeutic landscape of closely related compounds, offering a predictive insight into the potential of this compound.

Potential Therapeutic Areas

Based on the biological activities of structurally related cassane diterpenoids isolated from Caesalpinia minax and other species within the genus, the potential therapeutic applications of this compound are hypothesized to include:

-

Anti-inflammatory Effects: Numerous cassane-type diterpenoids exhibit potent anti-inflammatory properties.

-

Cytotoxic Activity: Several related compounds have demonstrated significant cytotoxicity against various cancer cell lines.

-

Metabolic Disorder Modulation: There is emerging evidence for the role of Caesalpinia diterpenoids in modulating metabolic pathways.

Quantitative Data on Related Compounds

While no specific quantitative data for this compound has been reported, the following tables summarize the biological activities of other cassane-type diterpenoids isolated from Caesalpinia minax. This data provides a valuable reference for predicting the potential efficacy of this compound.

Table 1: Anti-inflammatory Activity of Diterpenoids from Caesalpinia minax

| Compound | Assay | Cell Line | IC₅₀ (μM) | Positive Control | IC₅₀ of Control (μM) |

| Caesamin B | LPS-induced NO production | RAW 264.7 | 45.67 ± 0.92 | NG-Monomethyl-L-arginine | 43.69 ± 2.62 |

| Caesamin F | LPS-induced NO production | RAW 264.7 | 42.99 ± 0.24 | NG-Monomethyl-L-arginine | 43.69 ± 2.62 |

| Unnamed Diterpenoid (Compound 16) | LPS-induced NO production | RAW 264.7 | 17.3 | Indomethacin | 29.7 |

Data sourced from multiple studies on compounds isolated from Caesalpinia minax.[1][2]

Table 2: Cytotoxic Activity of Diterpenoids from Caesalpinia minax

| Compound | Cell Line | Cancer Type | IC₅₀ (μM) |

| Caesalpin A | HepG-2 | Hepatocellular Carcinoma | 4.7 |

| Caesalpin A | MCF-7 | Breast Cancer | 2.1 |

| Caesalpin B | MCF-7 | Breast Cancer | 7.9 |

| Caesalpin D | AGS | Gastric Cancer | 6.5 |

This table presents a selection of cytotoxic activities reported for cassane diterpenoids from Caesalpinia minax.

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, the following methodologies are commonly employed in the study of related cassane diterpenoids and would be applicable for future investigations of this compound.

Anti-inflammatory Activity Assay (Nitric Oxide Production)

A representative protocol for assessing the anti-inflammatory activity by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages is as follows:

-

Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

-

Compound Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.

-

Stimulation: Following pre-treatment, cells are stimulated with LPS (1 µg/mL) for 24 hours.

-

Nitrite Quantification: The production of NO is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Data Analysis: The absorbance is measured at 540 nm, and the concentration of nitrite is calculated from a sodium nitrite standard curve. The IC₅₀ value is then determined.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of a compound can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay:

-

Cell Seeding: Cancer cells (e.g., HepG-2, MCF-7) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound for 48-72 hours.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action (Hypothetical)

While the specific signaling pathways modulated by this compound are unknown, the anti-inflammatory and cytotoxic effects of related diterpenoids suggest potential interactions with key cellular signaling cascades.

Anti-inflammatory Signaling

The inhibition of nitric oxide production by other cassane diterpenoids from Caesalpinia minax suggests a potential mechanism involving the NF-κB signaling pathway . In inflammatory conditions, the activation of NF-κB leads to the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of NO. It is plausible that this compound could inhibit the activation of NF-κB, thereby downregulating iNOS expression and NO production.

Caption: Hypothesized anti-inflammatory mechanism of this compound.

Cytotoxic Mechanisms

The cytotoxic effects of related cassane diterpenoids against various cancer cell lines could be mediated through the induction of apoptosis . This programmed cell death can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Key events in apoptosis include caspase activation, DNA fragmentation, and cell shrinkage. Future studies should investigate whether this compound can induce apoptosis in cancer cells.

Caption: Potential workflow for evaluating the pro-apoptotic effects of this compound.

Conclusion and Future Directions

While direct experimental evidence for the therapeutic applications of this compound is currently lacking, the significant anti-inflammatory and cytotoxic activities of other cassane-type diterpenoids isolated from Caesalpinia minax provide a strong rationale for its further investigation. Future research should focus on:

-

Isolation and Purification: Obtaining sufficient quantities of pure this compound for comprehensive biological evaluation.

-

In Vitro Screening: Assessing its anti-inflammatory, cytotoxic, and other biological activities using a panel of relevant assays.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

-

In Vivo Efficacy: Evaluating its therapeutic potential in animal models of inflammation, cancer, and metabolic diseases.

The structural novelty and the promising biological activities of its congeners make this compound a compelling candidate for drug discovery and development.

References

The Anti-inflammatory Potential of Cassane Diterpenoids and Flavonoids from Caesalpinia Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The genus Caesalpinia has a rich history in traditional medicine for treating a variety of ailments, many of which are associated with inflammation. Modern phytochemical investigations have unveiled a diverse array of bioactive compounds, with cassane-type diterpenoids and flavonoids emerging as significant contributors to the anti-inflammatory properties of these plants. This technical guide provides an in-depth overview of the anti-inflammatory effects of these compounds, focusing on their mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate their therapeutic potential. While the initial query concerned 7-O-Acetylneocaesalpin N, a specific compound for which public data is not available, this guide will focus on the well-documented anti-inflammatory activities of other cassane diterpenoids and flavonoids isolated from Caesalpinia species.

Quantitative Analysis of Anti-inflammatory Activity

The anti-inflammatory efficacy of compounds isolated from Caesalpinia species has been quantified through various in vitro assays. A primary indicator of anti-inflammatory potential is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7. The half-maximal inhibitory concentration (IC50) values for NO inhibition by several cassane diterpenoids and flavonoids are summarized below.

Table 1: Inhibitory Effects of Cassane Diterpenoids on Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

| Compound | Plant Source | IC50 (µM) | Reference |

| Cassabonducin A | Caesalpinia bonduc | 6.12 | [1] |

| Caesalpulcherrin K-M (1-6) | Caesalpinia pulcherrima | 6.04 - 8.92 | [2] |

| Lactam-type Diterpenoids (4-6) | Caesalpinia sinensis | 8.2 - 11.2 | [3] |

| Caeminaxins | Caesalpinia minax | 10.86 - 32.55 | [4] |

| Unnamed Diterpenoid (16) | Caesalpinia minax | 17.3 | [5] |

Table 2: Inhibitory Effects of Flavonoids and Other Compounds from Caesalpinia sappan on Pro-inflammatory Mediators

| Compound | Mediator | Cell Line | IC50/Effect | Reference |

| Brazilin | NO | RAW 264.7 | - | [6][7][8][9] |

| PGE2 | RAW 264.7 | - | [9] | |

| TNF-α | RAW 264.7 | - | [9] | |

| IL-1β, IL-6 | RAW 264.7 | Decreased production | [7][8] | |

| Sappanchalcone | NO | RAW 264.7 | - | [10] |

| PGE2 | J774.1 | Inhibited production | [11] | |

| TNF-α, IL-6 | J774.1 | Suppressed mRNA expression | [11] | |

| Sappanone A | NO, PGE2, IL-6 | RAW 264.7 | Inhibited production | [12] |

Mechanisms of Anti-inflammatory Action: Signaling Pathways

The anti-inflammatory effects of compounds from Caesalpinia are primarily mediated through the modulation of key signaling pathways involved in the inflammatory response, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, controlling the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Several compounds from Caesalpinia sappan have been shown to inhibit this pathway.

For instance, brazilein has been demonstrated to suppress the NF-κB pathway by inhibiting the expression of IRAK4, a critical upstream kinase.[6] This leads to the downstream inactivation of IKKβ and subsequently prevents the phosphorylation and degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[6][7][8] As a result, the translocation of the active NF-κB p65 subunit to the nucleus is blocked, leading to a downregulation of iNOS, COX-2, and pro-inflammatory cytokines like IL-1β, MCP-1, MIP-2, and IL-6.[6]

Sappanone A also exerts its anti-inflammatory effects by suppressing LPS-induced NF-κB activation. It achieves this by inhibiting the phosphorylation and transcriptional activity of the RelA/p65 subunit of NF-κB.[12]

The MAPK and Nrf2/HO-1 Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) cascades, including p38, JNK, and ERK, are crucial for transducing extracellular signals into cellular responses, including the production of inflammatory mediators.

Brazilein has been shown to inactivate the MAPK signaling pathway, specifically by reducing the phosphorylation of JNK, ERK, and p38 MAPK.[6] This contributes to the overall suppression of the inflammatory response.

Sappanone A demonstrates a dual mechanism of action. Besides inhibiting the NF-κB pathway, it also activates the Nrf2/HO-1 pathway, which is a key cellular defense mechanism against oxidative stress and inflammation.[12] Sappanone A induces the expression of heme oxygenase-1 (HO-1) by promoting the nuclear translocation of Nrf2. This activation is mediated through the p38 MAPK pathway. The induction of HO-1 plays a significant role in the anti-inflammatory effects of Sappanone A.[12]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the anti-inflammatory effects of compounds from Caesalpinia species.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.[3][6][12][13]

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol: Cells are pre-treated with various concentrations of the test compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) (typically 1 µg/mL) to induce an inflammatory response. The cells are then incubated for a further 18-24 hours before analysis.[13]

Cell Viability Assay

-

Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assays are used to assess the cytotoxicity of the test compounds.[6]

-

Procedure: Cells are seeded in 96-well plates and treated with the test compound for 24 hours. The respective reagent is then added, and after an incubation period, the absorbance is measured using a microplate reader. This ensures that the observed anti-inflammatory effects are not due to cell death.

Nitric Oxide (NO) Production Assay

-

Assay: The Griess assay is the standard method for measuring nitrite concentration in the culture supernatant, which is an indicator of NO production.[6]

-

Procedure: After cell treatment, the culture supernatant is collected. An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to the supernatant. After a short incubation at room temperature, the absorbance is measured at approximately 540 nm. A standard curve using sodium nitrite is used to quantify the nitrite concentration.[6]

Cytokine Measurement

-

Assay: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.

-

Procedure: Commercially available ELISA kits are used according to the manufacturer's instructions. Briefly, the supernatant is added to antibody-coated microplates, followed by the addition of detection antibodies and a substrate to produce a colorimetric signal, which is then measured with a microplate reader.

Western Blot Analysis

-

Purpose: To determine the protein expression levels of key inflammatory mediators (e.g., iNOS, COX-2) and signaling proteins (e.g., phosphorylated forms of NF-κB, MAPKs).

-

Procedure:

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific to the target proteins.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Conclusion and Future Directions

The cassane diterpenoids and flavonoids from Caesalpinia species represent a promising source of novel anti-inflammatory agents. The quantitative data clearly demonstrate their potent inhibitory effects on key inflammatory mediators. Furthermore, the elucidation of their mechanisms of action, primarily through the inhibition of the NF-κB and MAPK pathways and the activation of the Nrf2/HO-1 pathway, provides a solid foundation for their further development.

For drug development professionals, these compounds offer attractive scaffolds for the design of new anti-inflammatory drugs with potentially improved efficacy and safety profiles. Future research should focus on:

-

In vivo studies: To validate the in vitro findings in animal models of inflammatory diseases.

-

Structure-activity relationship (SAR) studies: To identify the key structural features responsible for the anti-inflammatory activity and to guide the synthesis of more potent analogues.

-

Pharmacokinetic and toxicological profiling: To assess the drug-like properties and safety of these compounds.

-

Exploration of other anti-inflammatory mechanisms: To fully understand the multifaceted anti-inflammatory actions of these natural products.

This in-depth technical guide provides a comprehensive overview of the current state of knowledge on the anti-inflammatory effects of compounds from Caesalpinia species, offering valuable insights for researchers and scientists in the field of inflammation and drug discovery.

References

- 1. Cassane diterpenoids from the seeds of Caesalpinia bonduc and their nitric oxide production and α-glucosidase inhibitory activities [pubmed.ncbi.nlm.nih.gov]

- 2. Cassane diterpenoids from Caesalpinia pulcherrima and their anti-inflammatory and α-glycosidase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory Cassane-Type Diterpenoids from the Seed Kernels of Caesalpinia sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diversified cassane family diterpenoids from the leaves of Caesalpinia minax exerting anti-neuroinflammatory activity through suppressing MAPK and NF-κB pathways in BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Brazilein Suppresses Inflammation through Inactivation of IRAK4-NF-κB Pathway in LPS-Induced Raw264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sciepub.com [sciepub.com]

- 8. Brazilin Suppresses Inflammation via the Down-regulation of IRAK4 in LPS-stimulated Raw264.7 Macrophage [pubs.sciepub.com]

- 9. Unlocking the therapeutic mechanism of Caesalpinia sappan: a comprehensive review of its antioxidant and anti-cancer properties, ethnopharmacology, and phytochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory activity of sappanchalcone isolated from Caesalpinia sappan L. in a collagen-induced arthritis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory constituents of Sappan Lignum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sappanone A exhibits anti-inflammatory effects via modulation of Nrf2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Anticancer Potential of Cassane-Type Diterpenes from Caesalpinia Species: A Technical Overview

Disclaimer: Information regarding the specific compound 7-O-Acetylneocaesalpin N as a potential anticancer agent is not available in the public domain based on a comprehensive search of scientific literature. This technical guide will provide an in-depth overview of the anticancer properties of closely related cassane-type diterpenes isolated from the Caesalpinia genus, offering insights into their potential mechanisms and therapeutic promise for researchers, scientists, and drug development professionals.

Introduction

Natural products remain a vital source of novel chemical scaffolds for anticancer drug discovery. The Caesalpinia genus, a member of the Fabaceae family, is a rich source of bioactive secondary metabolites, particularly cassane-type diterpenes. These compounds have demonstrated a range of pharmacological activities, with recent studies highlighting their cytotoxic and antiproliferative effects against various cancer cell lines. This guide synthesizes the available preclinical data on these compounds, focusing on their mechanisms of action, experimental validation, and potential for further development.

Quantitative Data on Anticancer Activity

The cytotoxic and antiproliferative activities of several neocaesalpins and extracts from Caesalpinia species have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

| Compound/Extract | Cancer Cell Line | IC50 (µM) | Reference |

| Neocaesalpin AA | Hela, HCT-8, HepG-2, MCF-7, A549 | 18.4 - 83.9 | [1] |

| Neocaesalpin AB | Hela, HCT-8, HepG-2, MCF-7, A549 | 18.4 - 83.9 | [1] |

| Neocaesalpin AC | Hela, HCT-8, HepG-2, MCF-7, A549 | 18.4 - 83.9 | [1] |

| Neocaesalpin AD | Hela, HCT-8, HepG-2, MCF-7, A549 | 18.4 - 83.9 | [1] |

| Neocaesalpin AE | Hela, HCT-8, HepG-2, MCF-7, A549 | 18.4 - 83.9 | [1] |

| 12α-methoxyl,5α,14β-dihydroxy-1α,6α,7β-triacetoxycass-13(15)-en-16,12-olide | Hela, HCT-8, HepG-2, MCF-7, A549 | 18.4 - 83.9 | [1] |

| Neocaesalpin S | HepG-2, MCF-7 | Mild Antiproliferative Activity | [2] |

| Neocaesalpin T | HepG-2, MCF-7 | Mild Antiproliferative Activity | [2] |

| Neocaesalpin U | HepG-2, MCF-7 | Mild Antiproliferative Activity | [2] |

| Neocaesalpin V | HepG-2, MCF-7 | Mild Antiproliferative Activity | [2] |

| Caesalpinia sappan ethanol extract | A549 | 45.19 ± 1.704 µg/mL | [3][4] |

| Caesalpinia sappan ethanol extract | MCF-7 | 48 µg/ml | [5] |

Experimental Protocols

The evaluation of the anticancer potential of compounds from Caesalpinia species has involved a range of standard in vitro assays.

Cell Lines and Culture

A variety of human cancer cell lines have been utilized to assess the cytotoxic effects of these compounds, including:

-

Hela: Cervical cancer

-

HCT-8: Ileocecal adenocarcinoma

-

HepG-2: Liver cancer[2]

-

MCF-7: Breast cancer[2]

-

A549: Lung cancer

Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity and Antiproliferative Assays

The most common method to determine the cytotoxic effects is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells. The resulting formazan crystals are dissolved in a solvent, and the absorbance is measured to determine the percentage of viable cells.

Apoptosis and Cell Cycle Analysis

To understand the mechanism of cell death, flow cytometry is frequently employed.

-

Apoptosis Assay: Cells are stained with Annexin V and propidium iodide (PI) to differentiate between early apoptotic, late apoptotic, and necrotic cells.[5]

-

Cell Cycle Analysis: Cells are fixed, stained with a DNA-intercalating dye like PI, and analyzed to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Mechanism of Action and Signaling Pathways

While the precise molecular targets of many neocaesalpins are yet to be fully elucidated, studies on extracts from Caesalpinia sappan provide insights into potential mechanisms of action.

Induction of Apoptosis

Ethanol extracts of Caesalpinia sappan have been shown to induce apoptosis in cancer cells.[3][4] This is often characterized by an increase in the ratio of the pro-apoptotic protein BAX to the anti-apoptotic protein BCL-2.[4]

Cell Cycle Arrest

Treatment with Caesalpinia sappan extract has been observed to cause cell cycle arrest at the G0/G1 phase, preventing cancer cells from progressing to the DNA synthesis (S) phase.[4]

Mitochondrial Dysfunction

A key mechanism appears to be the downregulation of genes involved in mitochondrial function, including those responsible for ATP production and respiration.[3][4] This disruption of cellular energy metabolism can trigger apoptotic pathways.

Modulation of Signaling Pathways

Studies on related natural compounds and extracts from the same genus suggest the involvement of key cancer-related signaling pathways, including the STAT3 and AKT pathways.[6]

Visualizations

Experimental Workflow for In Vitro Anticancer Screening

Caption: A generalized workflow for the in vitro evaluation of anticancer compounds.

Postulated Mechanism of Action of Caesalpinia Compounds

Caption: A diagram illustrating the potential anticancer mechanisms of Caesalpinia compounds.

Conclusion and Future Directions

The cassane-type diterpenes from the Caesalpinia genus represent a promising class of natural products for the development of novel anticancer agents. The available data demonstrates their ability to inhibit the growth of various cancer cell lines through mechanisms that include the induction of apoptosis, cell cycle arrest, and disruption of mitochondrial function.

Future research should focus on:

-

Isolation and characterization of novel diterpenes , including the potential synthesis and evaluation of this compound.

-

Elucidation of the precise molecular targets and detailed signaling pathways modulated by these compounds.

-

In vivo studies in animal models to assess the efficacy, toxicity, and pharmacokinetic profiles of the most potent compounds.

-

Structure-activity relationship (SAR) studies to optimize the anticancer activity and drug-like properties of these natural products.

A deeper understanding of the pharmacology of these compounds will be crucial for their potential translation into clinical candidates for cancer therapy.

References

- 1. Cassane-type diterpenes from the seeds of Caesalpinia minax with their antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The new cassane-type diterpenes from Caesalpinia minax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer activity of Caesalpinia sappan by... | F1000Research [f1000research.com]

- 4. Anticancer activity of Caesalpinia sappan by downregulating mitochondrial genes in A549 lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. knepublishing.com [knepublishing.com]

- 6. mdpi.com [mdpi.com]

Cassane Diterpenoids from Caesalpinia sappan: A Technical Guide for Researchers

Abstract

Caesalpinia sappan L., a plant rich in phytochemicals, is a significant source of cassane-type diterpenoids. These compounds have garnered considerable attention within the scientific community due to their diverse and potent biological activities, positioning them as promising candidates for drug discovery and development. This technical guide provides a comprehensive overview of cassane diterpenoids isolated from C. sappan, with a focus on their chemical structures, biological activities, and underlying mechanisms of action. Detailed experimental protocols for the isolation, characterization, and bioactivity assessment of these compounds are presented to facilitate further research. Additionally, this guide summarizes key quantitative data in structured tables and visualizes a critical signaling pathway implicated in the anticancer effects of a representative cassane diterpenoid. This document is intended to serve as an in-depth resource for researchers, scientists, and drug development professionals engaged in the exploration of natural products for therapeutic applications.

Introduction

Caesalpinia sappan L., commonly known as Sappanwood, has a long history of use in traditional medicine across Asia for treating a variety of ailments, including inflammation, thrombosis, and infections.[1][2] Phytochemical investigations have revealed that the seeds and heartwood of this plant are particularly rich in cassane diterpenoids, a class of natural products characterized by a fused tricyclic ring system.[3][4][5] These compounds exhibit a remarkable range of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antiplasmodial activities.[3][5][6][7][8][9] The growing body of evidence supporting the therapeutic potential of cassane diterpenoids from C. sappan underscores the need for a consolidated technical resource to guide ongoing and future research efforts.

This guide aims to provide a detailed summary of the current knowledge on these bioactive molecules. It encompasses the isolation and structural elucidation of various cassane diterpenoids, presents their biological activities with corresponding quantitative data, and offers detailed experimental methodologies. A key feature of this guide is the visualization of the signaling pathway targeted by phanginin H, a potent anticancer cassane diterpenoid, to provide a deeper understanding of its mechanism of action.

Isolated Cassane Diterpenoids and Their Biological Activities

Numerous cassane diterpenoids have been isolated from Caesalpinia sappan, each with a unique structural framework that contributes to its biological activity. The following tables summarize the key compounds, their sources, and their reported biological activities with quantitative data where available.

Table 1: Antiplasmodial and Cytotoxic Cassane Diterpenoids

| Compound Name | Source | Biological Activity | Cell Line/Strain | IC50 Value (µM) | Reference |

| Caesalsappanin R | Seeds | Antiplasmodial | P. falciparum (K1, chloroquine-resistant) | 4.8 | [6] |

| Caesalsappanin S | Seeds | Antiplasmodial | P. falciparum (K1, chloroquine-resistant) | 6.2 | [6] |

| Phanginin H | Seeds | Anti-pancreatic cancer | PANC-1 | 18.13 ± 0.63 | [10] |

| Phanginin JA | Seeds | Cytotoxic | A549 (non-small cell lung cancer) | 16.79 ± 0.83 | [11] |

| Caesappine A | Seeds | Cytotoxic | HeLa | > 50 | [12] |

| Cytotoxic | HepG-2 | > 50 | [12] | ||

| Caesappine B | Seeds | Cytotoxic | HeLa | > 50 | [12] |

| Cytotoxic | HepG-2 | > 50 | [12] | ||

| Caesalpanin B | Seeds | Cytotoxic | MCF-7 | 29.98 | [3] |

Table 2: Anti-inflammatory and Antimicrobial Cassane Diterpenoids

| Compound Name | Source | Biological Activity | Assay/Strain | IC50/MIC Value (µM) | Reference |

| Caesalppan G | Seeds | Antimalarial | - | 2.4 | [3] |

| Known Compound 4 | Seeds | Anti-inflammatory | - | 28.65 | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the isolation, characterization, and biological evaluation of cassane diterpenoids from Caesalpinia sappan.

Extraction and Isolation of Cassane Diterpenoids

The general procedure for isolating cassane diterpenoids from the seeds of C. sappan involves solvent extraction followed by a series of chromatographic separations.[6]

Protocol:

-

Preparation of Plant Material: Air-dry the seeds of Caesalpinia sappan at room temperature and grind them into a coarse powder.

-

Extraction:

-

Macerate the powdered seeds with methanol (MeOH) at room temperature for 24 hours.

-

Repeat the extraction process three times to ensure exhaustive extraction of the secondary metabolites.

-

Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Fractionation:

-

Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as petroleum ether, chloroform (CHCl3), ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

-

Chromatographic Purification:

-

Subject the bioactive fraction (e.g., the CHCl3 or EtOAc fraction) to silica gel column chromatography. Elute the column with a gradient of solvents, typically starting with a nonpolar solvent like hexane and gradually increasing the polarity with ethyl acetate or methanol.

-

Further purify the fractions obtained from the silica gel column using Sephadex LH-20 column chromatography, eluting with methanol, to separate compounds based on their molecular size.

-

For final purification of individual compounds, employ semi-preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase optimized for the separation of the target diterpenoids.

-

Structure Elucidation

The chemical structures of the isolated cassane diterpenoids are determined using a combination of spectroscopic techniques.[6][12]

Protocol:

-

Mass Spectrometry (MS): Determine the molecular weight and elemental composition of the purified compounds using High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Record 1D NMR spectra (¹H and ¹³C) to identify the types and number of protons and carbons in the molecule.

-

Acquire 2D NMR spectra, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), to establish the connectivity of atoms and the relative stereochemistry of the molecule.

-

-

Optical Rotation: Measure the specific rotation using a polarimeter to determine the chiroptical properties of the compound.

-

X-ray Crystallography: For crystalline compounds, perform single-crystal X-ray diffraction analysis to unambiguously determine the absolute configuration.

-

Electronic Circular Dichroism (ECD): In cases where suitable crystals cannot be obtained, use ECD calculations and comparison with experimental spectra to deduce the absolute stereochemistry.[11]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the metabolic activity of cells and, by inference, their viability and proliferation. It is commonly used to determine the cytotoxic effects of compounds on cancer cell lines.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the isolated cassane diterpenoids for 24 to 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

MTT Addition: After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.

Western Blot Analysis for Signaling Pathway Investigation

Western blotting is a technique used to detect specific proteins in a sample. It can be employed to investigate the effect of a cassane diterpenoid on the expression and phosphorylation levels of proteins involved in a specific signaling pathway.

Protocol:

-

Cell Lysis: Treat cells with the cassane diterpenoid of interest for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay, such as the Bradford or BCA assay.

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific binding of antibodies.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.

Signaling Pathway and Experimental Workflow Visualization

To illustrate the mechanism of action of cassane diterpenoids, this section provides a visualization of the signaling pathway affected by phanginin H in pancreatic cancer cells, as well as a generalized workflow for the isolation and identification of these compounds.

Phanginin H-Induced Autophagy via the ROS/AMPK/mTORC1 Pathway

Phanginin H, a cassane diterpenoid isolated from C. sappan, has been shown to induce autophagy in pancreatic cancer cells through the generation of reactive oxygen species (ROS) and subsequent modulation of the AMPK/mTORC1 signaling pathway.[10]

Caption: Phanginin H induces autophagy in pancreatic cancer cells.

General Workflow for Cassane Diterpenoid Discovery

The discovery of novel cassane diterpenoids from Caesalpinia sappan follows a systematic experimental workflow, from plant material collection to the identification of bioactive compounds.

Caption: From plant material to bioactive compounds.

Conclusion

The cassane diterpenoids isolated from Caesalpinia sappan represent a rich and diverse source of bioactive molecules with significant therapeutic potential. Their demonstrated anticancer, anti-inflammatory, antimicrobial, and antiplasmodial activities warrant further investigation. This technical guide provides a foundational resource for researchers by consolidating key quantitative data, detailing essential experimental protocols, and visualizing a critical molecular pathway. It is anticipated that the information presented herein will stimulate and facilitate future research aimed at harnessing the full therapeutic potential of these promising natural products. Further studies, including in vivo efficacy and safety assessments, as well as structural modifications to enhance potency and selectivity, are crucial next steps in the development of cassane diterpenoids as novel therapeutic agents.[13]

References

- 1. jamdsr.com [jamdsr.com]

- 2. publications.inschool.id [publications.inschool.id]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Naturally occurring cassane diterpenoids (CAs) of Caesalpinia: A systematic review of its biosynthesis, chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New Cassane Diterpenoids from Caesalpinia sappan and Their Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unlocking the therapeutic mechanism of Caesalpinia sappan: a comprehensive review of its antioxidant and anti-cancer properties, ethnopharmacology, and phytochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Unlocking the therapeutic mechanism of Caesalpinia sappan: a comprehensive review of its antioxidant and anti-cancer properties, ethnopharmacology, and phytochemistry [frontiersin.org]

- 9. Bioactive cassane diterpenoids from the seeds of Caesalpinia sappan [agris.fao.org]

- 10. Anti-pancreatic cancer activity of cassane diterpenoids isolated from the seeds of Caesalpinia sappan mediated by autophagy activation via ROS/AMPK/mTORC1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Guided Isolation of New Cytotoxic Cassane Diterpenoids from Caesalpinia sappan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. mdpi.com [mdpi.com]

Literature Review on 7-O-Acetylneocaesalpin N: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract